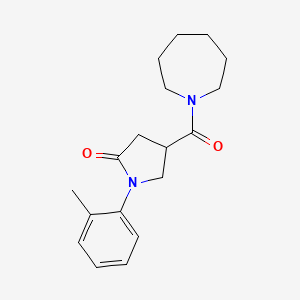![molecular formula C14H14N2O2S B5335248 3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5335248.png)
3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the thiazole class of compounds and has a molecular formula of C16H16N2O2S.
Mécanisme D'action
The mechanism of action of 3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide is not fully understood. However, it has been suggested that the compound may exert its biological activities through the inhibition of various enzymes and signaling pathways involved in the development and progression of diseases.
Biochemical and Physiological Effects:
This compound has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. This compound has also been shown to possess antibacterial properties, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide in lab experiments is its potential to be used as a therapeutic agent for the treatment of various diseases. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions that could be explored in the study of 3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide. One potential direction is the development of new derivatives of this compound with improved solubility and potency. Another potential direction is the investigation of the compound's potential use in the treatment of other diseases, such as viral infections and autoimmune disorders. Additionally, further studies could be conducted to elucidate the compound's mechanism of action and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide can be achieved through a multi-step process involving the reaction of various starting materials. The synthesis process involves the reaction of 2-aminothiazole with 2-chloro-5-nitrobenzoic acid to form 2-(5-nitro-2-thiazolyl)benzoic acid. This intermediate product is then reacted with 2-methyl-2-propen-1-ol to form 3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzoic acid. Finally, the compound is converted to its amide form through the reaction with ammonia.
Applications De Recherche Scientifique
3-[(2-methyl-2-propen-1-yl)oxy]-N-1,3-thiazol-2-ylbenzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess various biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
3-(2-methylprop-2-enoxy)-N-(1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10(2)9-18-12-5-3-4-11(8-12)13(17)16-14-15-6-7-19-14/h3-8H,1,9H2,2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLFBCBHFHPGKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=CC(=C1)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {5-[(2-{[5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]thio}butanoyl)amino]-1,3,4-thiadiazol-2-yl}acetate](/img/structure/B5335171.png)
![N-{[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methyl}tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5335178.png)
![5-(1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-ylcarbonyl)-N,N,4-trimethylpyrimidin-2-amine](/img/structure/B5335185.png)
![N-(5-chloro-2-methylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5335191.png)
![4-[(4,6-difluoropyrimidin-2-yl)amino]butanoic acid](/img/structure/B5335194.png)
![(4aS*,8aR*)-1-isobutyl-6-[3-(1,2-oxazinan-2-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5335199.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(tetrahydro-2H-pyran-3-ylamino)nicotinamide](/img/structure/B5335214.png)
![N-[1-(2,5-dimethylphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5335220.png)
![2-({5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5335228.png)

![1-(4-bromophenyl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5335264.png)
![3-(4-benzyl-1H-pyrazol-5-yl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5335271.png)
![7-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-4-morpholin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B5335277.png)
